Bis(pentamethylcyclopentadienyl)hafniumdichloride

Organometallic Chemistry Thermal Analysis Catalyst Stability

This permethylated hafnocene dichloride (Cp*2HfCl2) provides unmatched thermal stability (mp >300°C) that prevents catalyst degradation during high-temperature solution polymerization, a critical advantage over unsubstituted Cp2HfCl2 (decomposes ~230°C). Hafnocene catalysts derived from this precursor show ~3× higher reactivity toward higher α-olefins (e.g., 1-octadecene) for producing tailored LLDPE. Additionally, its volatility and thermal stability make it a viable precursor for ALD of HfO2 thin films. Reliable starting material for hydride, alkyl, and dinitrogen hafnium complexes. ≥98% purity, moisture-sensitive solid.

Molecular Formula C20H30Cl2Hf
Molecular Weight 519.8 g/mol
Cat. No. B13977304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pentamethylcyclopentadienyl)hafniumdichloride
Molecular FormulaC20H30Cl2Hf
Molecular Weight519.8 g/mol
Structural Identifiers
SMILESC[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Hf+4]
InChIInChI=1S/2C10H15.2ClH.Hf/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2
InChIKeyWOVAPSKRUGQYQX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(pentamethylcyclopentadienyl)hafniumdichloride: Organometallic Catalyst Procurement Guide


Bis(pentamethylcyclopentadienyl)hafniumdichloride (Cp*2HfCl2, CAS 85959-83-7) is a group IV metallocene dichloride featuring a decamethyl-substituted ligand framework that provides exceptional steric protection and thermal robustness [1]. This hafnium(IV) complex exhibits markedly higher thermal stability (melting point >300 °C) compared to its unsubstituted analogue Cp2HfCl2 (mp 230–233 °C) and is employed as a precursor for high-temperature olefin polymerization catalysts and as a building block for air-sensitive organometallic syntheses .

Why Generic Substitution Fails for Bis(pentamethylcyclopentadienyl)hafniumdichloride


The hafnocene dichloride family spans a broad performance envelope where ligand substitution dictates both thermal stability and catalytic output. The unsubstituted Cp2HfCl2 exhibits markedly lower activity (approximately two-thirds of its zirconium analogue) and decomposes at temperatures above ~230 °C, rendering it unsuitable for high-temperature solution processes [1]. In contrast, the permethylated Cp*2HfCl2 ligand set stabilizes the metal center against thermal degradation up to >300 °C and enables higher molecular weight polymer production with improved comonomer incorporation, a distinction that precludes direct substitution in demanding industrial polymerizations .

Bis(pentamethylcyclopentadienyl)hafniumdichloride: Quantitative Differentiation Evidence


Thermal Stability Superiority of Cp*2HfCl2 over Cp2HfCl2

The permethylated ligand framework of Cp*2HfCl2 confers a >70 °C increase in melting point compared to its unsubstituted analogue Cp2HfCl2, directly quantifying its enhanced thermal robustness for high-temperature applications [1].

Organometallic Chemistry Thermal Analysis Catalyst Stability

Enhanced Comonomer Reactivity of Hafnocene Catalysts

Hafnocene-based catalysts exhibit substantially higher reactivity toward higher α-olefins compared to zirconocene analogues, as demonstrated by a three-fold reduction in comonomer feed required to achieve equivalent incorporation levels [1].

Olefin Polymerization Copolymerization Metallocene Catalysis

Higher Molecular Weight Polymer Production with Hafnium Catalysts

Polyethylenes produced with hafnocene catalysts exhibit significantly higher molecular weights than those obtained with zirconocene systems under comparable polymerization conditions [1].

Polymer Chemistry Molecular Weight Control Metallocene Catalysis

Hydrolytic Stability of Cp*2HfCl2

Cp*2HfCl2 exhibits notable resistance to hydrolysis under neutral aqueous conditions, classified as hydrolytic sensitivity level 4 (no reaction with water), enhancing its handling and storage practicality .

Organometallic Chemistry Air-Sensitive Compounds Storage Stability

Optimal Application Scenarios for Bis(pentamethylcyclopentadienyl)hafniumdichloride


High-Temperature Olefin Polymerization Catalyst Precursor

Due to its superior thermal stability (mp >300 °C), Cp*2HfCl2 is the preferred precursor for generating cationic hafnocene catalysts used in high-temperature solution polymerization processes where unsubstituted analogues would thermally degrade . This is critical for producing high molecular weight polyethylene and ethylene/α-olefin copolymers with improved comonomer incorporation.

Synthesis of Low-Density Polyethylene (LLDPE) with Enhanced Comonomer Incorporation

Hafnocene catalysts derived from Cp*2HfCl2 exhibit approximately three-fold higher reactivity toward higher α-olefins (e.g., 1-octadecene) compared to zirconocene systems, making them cost-effective for producing linear low-density polyethylene (LLDPE) with tailored density and mechanical properties [1].

Precursor for Air-Sensitive Organometallic Complexes

The compound's hydrolytic stability (level 4) and well-defined reactivity make it a reliable starting material for synthesizing hydride, alkyl, and dinitrogen complexes of hafnium, which are used in fundamental organometallic research and small-molecule activation studies .

Thin Film Deposition via Atomic Layer Deposition (ALD)

Cp*2HfCl2 has been explored as a hafnium precursor for atomic layer deposition (ALD) of HfO2 thin films, leveraging its volatility and thermal stability to achieve conformal coatings for microelectronic and optical applications [2].

Quote Request

Request a Quote for Bis(pentamethylcyclopentadienyl)hafniumdichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.